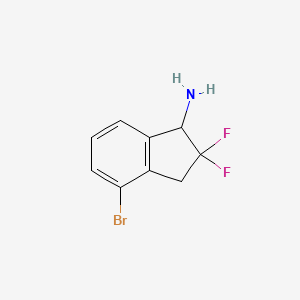

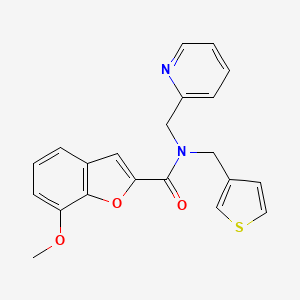

![molecular formula C17H13N3O3S B2454118 N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 312751-46-5](/img/structure/B2454118.png)

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

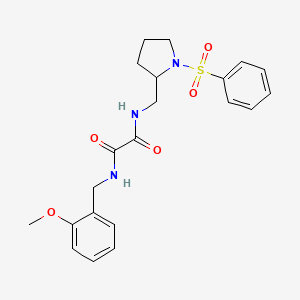

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H13N3O3S and its molecular weight is 339.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

A study developed 4-[(18)F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([(18)F]FITM, [(18)F]4) as a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1). This ligand showed potential for in vivo evaluation of mGluR1 in the brain (Yamasaki et al., 2011).

Physicochemical Properties Analysis

A study provided novel experimental data on the physicochemical properties of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, including saturated vapor pressure and solubility in different solvents. This research offers insights into the compound's behavior under various conditions (Ol’khovich et al., 2017).

Anticancer Evaluation

Research on a series of substituted benzamides related to the specified compound showed significant anticancer activity against various cancer cell lines. This study highlights the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Anticonvulsant Activity

A synthesis study of 4-nitro-N-phenylbenzamides revealed efficient anticonvulsant properties and neurotoxicity in certain derivatives. These findings indicate the potential of such compounds in treating seizures (Bailleux et al., 1995).

Synthesis and Structural Analysis

Studies on the synthesis and crystal structure of related nitrobenzamide compounds contribute to a deeper understanding of their chemical behavior and potential applications (Samimi & Yamin, 2014).

Metabotropic Glutamate Receptor Antagonist Discovery

Research identified a potent metabotropic glutamate receptor 1 antagonist with excellent subtype selectivity, potentially useful for treating psychiatric disorders (Satoh et al., 2009).

Mechanism of Action

Target of Action

The compound N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of this compound are likely to be carbonic anhydrases , which are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of carbonic anhydrases by the compound affects several biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH balance, fluid balance, and electrolyte transport in various tissues and organs . Therefore, the inhibition of these enzymes can disrupt these processes and lead to downstream effects such as altered cellular metabolism and ion transport .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the normal function of cells, leading to cell death . This property is particularly useful in the context of cancer treatment, where the goal is to selectively kill cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, the compound’s efficacy can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the target cells .

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-11-6-8-12(9-7-11)14-10-24-17(18-14)19-16(21)13-4-2-3-5-15(13)20(22)23/h2-10H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOBAIWGHJGYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)

![2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol](/img/structure/B2454048.png)